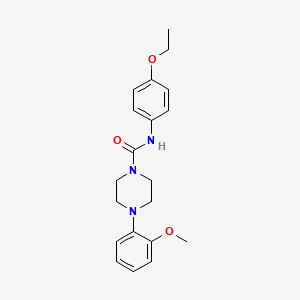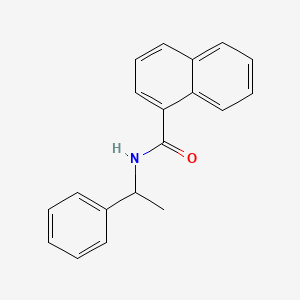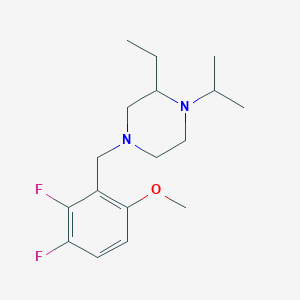![molecular formula C26H26Cl3NO2 B5258487 1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride](/img/structure/B5258487.png)
1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a phenylprop-2-enyl group, and a dimethoxy-substituted isoquinoline core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride involves multiple steps, including the formation of the isoquinoline core, chlorination, and the introduction of the phenylprop-2-enyl group. The synthetic route typically starts with the preparation of the isoquinoline core through a Pictet-Spengler reaction, followed by selective chlorination using reagents such as thionyl chloride or phosphorus pentachloride. The final step involves the introduction of the phenylprop-2-enyl group through a Friedel-Crafts alkylation reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds and the formation of corresponding acids or alcohols.
Scientific Research Applications
1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It serves as a probe for studying biological processes, including enzyme inhibition and receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride: This compound shares the chlorinated phenyl group but differs in the presence of a piperazine ring instead of the isoquinoline core.
1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde: This compound has a similar chlorinated phenyl group but includes a pyrazole ring and a nitrophenyl group.
5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: This compound also contains a chlorinated phenyl group but features a pyrazole ring with an amino and carbonitrile substituent.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2NO2.ClH/c1-30-24-15-19-11-12-29(17-22(28)13-18-7-4-3-5-8-18)26(23(19)16-25(24)31-2)20-9-6-10-21(27)14-20;/h3-10,13-16,26H,11-12,17H2,1-2H3;1H/b22-13-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPMBGOKQMRENK-BWLGBDCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)CC(=CC3=CC=CC=C3)Cl)C4=CC(=CC=C4)Cl)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(N(CCC2=C1)C/C(=C/C3=CC=CC=C3)/Cl)C4=CC(=CC=C4)Cl)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-propan-2-ylcyanamide](/img/structure/B5258412.png)
![3-methyl-7-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5258416.png)
![1-{3-[2-(4-morpholinylcarbonyl)-1-piperazinyl]-3-oxopropyl}-1H-1,2,3-benzotriazole](/img/structure/B5258423.png)

![N-(2-{[BENZYL(METHYL)AMINO]CARBONYL}PHENYL)-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5258439.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(4-hydroxypiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B5258457.png)

![3-{2-[(2-isopropoxyethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5258462.png)
![2-[4-(2-chlorobenzyl)-4-(hydroxymethyl)piperidin-1-yl]-N-ethylisonicotinamide](/img/structure/B5258471.png)

![2-methoxy-3-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B5258483.png)
![5-methyl-7-(3-morpholinopropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5258486.png)
